N-(cyclobutylmethyl)-N-methylazetidin-3-amine

Description

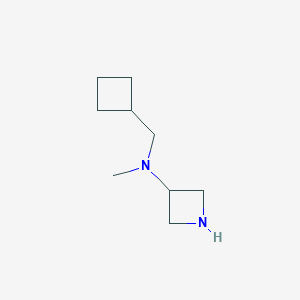

N-(Cyclobutylmethyl)-N-methylazetidin-3-amine is a secondary amine featuring an azetidine (four-membered saturated heterocycle) core substituted with a methyl group and a cyclobutylmethyl moiety. Its compact structure combines the inherent ring strain of azetidine with the steric bulk of the cyclobutylmethyl group, making it a unique scaffold in medicinal chemistry. Computational NMR data (δ 1H/13C shifts) for this compound have been predicted via quantum chemical methods . The cyclobutylmethyl group may enhance lipophilicity and influence receptor binding compared to simpler alkyl-substituted azetidines.

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N-methylazetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(9-5-10-6-9)7-8-3-2-4-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTCNMNEJOODFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C2CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclobutyl-1-methylazetidin-3-amine

- Structure : Differs by having a cyclobutyl group directly attached to the azetidine nitrogen instead of a cyclobutylmethyl chain.

- Properties : Reduced steric hindrance compared to the target compound. The absence of a methylene spacer may decrease flexibility and alter interactions with hydrophobic binding pockets.

- Spectral Data : Experimental NMR data are unavailable, but computed spectra suggest distinct chemical shifts for the azetidine protons due to electronic effects of the cyclobutyl group .

1-Butyl-N-ethyl-N-methylazetidin-3-amine

- Structure : Features a linear butyl chain instead of the cyclobutylmethyl group.

- Properties : Higher lipophilicity (predicted logP ~2.5 vs. ~2.0 for the target compound) due to the longer alkyl chain. The flexible butyl group may reduce target selectivity compared to the rigid cyclobutylmethyl substituent .

17-(Cyclobutylmethyl)-N-(4-methoxyphenyl)morphinan-3-amine

- Structure : A morphinan derivative with a cyclobutylmethyl group and a methoxyphenyl substituent.

- Pharmacology: Binds to opioid receptors (Ki < 100 nM for µ-opioid receptor) .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole core with cyclopropyl and pyridinyl groups.

- The pyridine ring enhances water solubility compared to the purely aliphatic target compound .

Table 1: Key Structural and Physicochemical Comparisons

| Compound | Core Structure | Key Substituents | Predicted logP | Notable Properties |

|---|---|---|---|---|

| N-(Cyclobutylmethyl)-N-methylazetidin-3-amine | Azetidine | Cyclobutylmethyl, methyl | ~2.0 | High ring strain, moderate lipophilicity |

| N-Cyclobutyl-1-methylazetidin-3-amine | Azetidine | Cyclobutyl, methyl | ~1.8 | Reduced steric bulk, rigid |

| 1-Butyl-N-ethyl-N-methylazetidin-3-amine | Azetidine | Butyl, ethyl | ~2.5 | High lipophilicity, flexible |

| 17-(Cyclobutylmethyl)morphinan-3-amine | Morphinan | Cyclobutylmethyl, methoxy | ~3.2 | Opioid receptor affinity (µ, δ) |

| N-Cyclopropylpyrazole derivative | Pyrazole | Cyclopropyl, pyridinyl | ~1.5 | Enhanced solubility, metabolic stability |

Pharmacological and Functional Insights

- Receptor Binding : Cyclobutylmethyl groups are associated with enhanced binding to G-protein-coupled receptors (GPCRs) due to their balanced lipophilicity and rigidity. For example, cyclobutylmethyl-substituted morphinans show high opioid receptor affinity .

- Metabolic Stability : Azetidines generally exhibit faster metabolic clearance than pyrrolidines due to ring strain, but the cyclobutylmethyl group may slow oxidation by cytochrome P450 enzymes compared to linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.